Cas no 1423705-50-3 (methyl 1-ethynylcyclopropanecarboxylate)

methyl 1-ethynylcyclopropanecarboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1-ethynylcyclopropanecarboxylate
- methyl 1-ethynylcyclopropane-1-carboxylate
- 1-Ethynyl-cyclopropanecarboxylic acid methyl ester
- Methyl1-ethynylcyclopropanecarboxylate
- PB40610
- methyl1-ethynylcyclopropane-1-carboxylate
- 1423705-50-3
- CS-0309566
- AKOS026716191
- F2147-3072
- SY269834
- MFCD30002169
- PS-16287
- DB-109076
- EN300-22024186
- SCHEMBL14788713
-
- MDL: MFCD30002169
- インチ: 1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3
- InChIKey: GNQDMDGANKZKFF-UHFFFAOYSA-N
- SMILES: C1(C#C)(C(OC)=O)CC1
計算された属性
- 精确分子量: 124.052429494g/mol
- 同位素质量: 124.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 26.3
methyl 1-ethynylcyclopropanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB555696-250mg |
Methyl 1-ethynylcyclopropane-1-carboxylate; . |
1423705-50-3 | 250mg |
€385.30 | 2025-02-15 | ||
Chemenu | CM766047-10g |
methyl1-ethynylcyclopropanecarboxylate |
1423705-50-3 | 95%+ | 10g |
$2700 | 2023-02-18 | |
Enamine | EN300-22024186-1.0g |
methyl 1-ethynylcyclopropane-1-carboxylate |
1423705-50-3 | 95% | 1.0g |
$461.0 | 2023-07-09 | |
Enamine | EN300-22024186-5.0g |
methyl 1-ethynylcyclopropane-1-carboxylate |
1423705-50-3 | 95% | 5.0g |
$1382.0 | 2023-07-09 | |
Enamine | EN300-22024186-0.1g |
methyl 1-ethynylcyclopropane-1-carboxylate |
1423705-50-3 | 95% | 0.1g |
$160.0 | 2023-09-16 | |
eNovation Chemicals LLC | D658510-1G |
methyl 1-ethynylcyclopropanecarboxylate |
1423705-50-3 | 97% | 1g |
$555 | 2024-07-21 | |
eNovation Chemicals LLC | D658510-10G |
methyl 1-ethynylcyclopropanecarboxylate |
1423705-50-3 | 97% | 10g |
$2795 | 2024-07-21 | |
TRC | M290661-500mg |
methyl 1-ethynylcyclopropane-1-carboxylate |
1423705-50-3 | 500mg |
$ 975.00 | 2022-06-04 | ||
TRC | M290661-1g |
methyl 1-ethynylcyclopropane-1-carboxylate |
1423705-50-3 | 1g |
$ 1520.00 | 2022-06-04 | ||
Life Chemicals | F2147-3072-5g |
methyl 1-ethynylcyclopropane-1-carboxylate |
1423705-50-3 | 95%+ | 5g |
$2373.0 | 2023-09-06 |
methyl 1-ethynylcyclopropanecarboxylate 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
methyl 1-ethynylcyclopropanecarboxylateに関する追加情報
Comprehensive Analysis of Methyl 1-Ethynylcyclopropanecarboxylate (CAS No. 1423705-50-3): Properties, Applications, and Industry Trends
Methyl 1-ethynylcyclopropanecarboxylate (CAS No. 1423705-50-3) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This ester derivative, featuring a cyclopropane ring and an ethynyl group, exhibits unique reactivity patterns that make it valuable for click chemistry applications and small molecule synthesis. The compound's molecular structure combines the strain energy of cyclopropane with the versatile reactivity of an alkyne, enabling diverse transformations under mild conditions.
Recent literature highlights the growing demand for cyclopropane-containing building blocks like methyl 1-ethynylcyclopropanecarboxylate in drug discovery. The pharmaceutical industry particularly values such strained ring systems for their ability to modulate bioavailability and metabolic stability of candidate molecules. Researchers are actively exploring its use in PROTAC development and covalent inhibitor design, addressing current challenges in targeted protein degradation therapies.
The synthetic versatility of CAS 1423705-50-3 stems from its dual functionality: the ester group permits straightforward derivatization, while the ethynyl moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This combination makes it ideal for constructing molecular scaffolds with precise three-dimensional geometries—a critical requirement in modern fragment-based drug discovery approaches. Analytical studies confirm its stability under standard storage conditions, though recommendations suggest inert atmosphere protection for long-term preservation.
Emerging applications in material science demonstrate the compound's potential beyond life sciences. Its incorporation into polymeric networks through controlled polymerization techniques yields materials with tailored mechanical properties. The cyclopropane ring contributes to chain rigidity, while the ethynyl group enables post-polymerization modification, creating opportunities in smart material development. These characteristics align with industry needs for advanced functional coatings and responsive hydrogels.
Quality specifications for methyl 1-ethynylcyclopropanecarboxylate typically require ≥95% purity by HPLC analysis, with particular attention to residual solvent content. Advanced purification techniques like preparative chromatography or distillation under reduced pressure ensure batch-to-batch consistency. Analytical characterization includes 1H/13C NMR, FT-IR spectroscopy, and mass spectrometry to verify structural integrity—critical for research reproducibility in academic and industrial settings.
From a commercial perspective, the compound's availability through specialized fine chemical suppliers has improved significantly since its initial discovery. Current market trends show increasing procurement for high-throughput screening libraries and combinatorial chemistry platforms. The pricing structure reflects both the complexity of its synthesis and the growing demand from biotech startups focusing on novel therapeutic modalities. Several patent applications have recently emerged featuring derivatives of CAS 1423705-50-3, particularly in kinase inhibitor development.
Environmental and handling considerations for methyl 1-ethynylcyclopropanecarboxylate follow standard laboratory protocols for reactive esters. While not classified as hazardous under current regulations, proper engineering controls (e.g., fume hoods) are recommended during manipulation. The compound's biodegradability profile and ecotoxicological data remain areas of active investigation, with preliminary studies suggesting favorable environmental fate characteristics compared to traditional aromatic building blocks.
Future research directions likely involve expanding the compound's utility in catalyzed cascade reactions and multicomponent couplings. The unique geometry of the cyclopropane ring presents opportunities for developing novel asymmetric synthesis methodologies. Additionally, its potential in creating bioorthogonal probes for live-cell imaging continues to attract interest from both chemical biology and diagnostic development communities.
For researchers considering methyl 1-ethynylcyclopropanecarboxylate in their work, recent publications demonstrate successful applications in constructing spirocyclic systems and conformationally constrained peptides. The compound's compatibility with flow chemistry setups and automated synthesis platforms further enhances its appeal for modern drug discovery pipelines. As the demand for three-dimensional molecular complexity increases in medicinal chemistry, the strategic importance of such cyclopropane derivatives will undoubtedly grow.
In conclusion, CAS 1423705-50-3 represents a compelling case study in how structurally innovative small molecules can address multiple challenges across chemical sciences. Its balanced reactivity profile, combined with the growing toolbox of catalytic transformations available for cyclopropane derivatives, positions this compound as a valuable asset in both academic and industrial research. The coming years will likely see expanded applications as synthetic methodologies evolve to harness its full potential in molecular design and functional material innovation.
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